molecular formula C19H19NO3S B2911185 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide CAS No. 2034633-99-1

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2911185
CAS No.: 2034633-99-1
M. Wt: 341.43
InChI Key: FPNAOKNZJHWJMO-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound offered for research and development purposes. This chemical entity incorporates distinct heterocyclic systems, featuring both furan and thiophene rings, linked to a 3-phenylpropanamide core. The furan ring is a privileged structure in medicinal chemistry and is an integral component of various natural products and approved pharmaceuticals . Similarly, the 3-phenylpropanamide scaffold is a significant moiety in chemical and pharmaceutical research, with derivatives being explored for various biological activities . The primary research applications of this compound are anticipated to be in the field of chemical synthesis and drug discovery. It serves as a valuable building block for medicinal chemists, particularly for the synthesis of novel compounds and for structure-activity relationship (SAR) studies. Researchers may utilize it to explore new chemical space by leveraging the reactivity of its furan and thiophene rings, as well as the amide and hydroxy functional groups . Its structure makes it a candidate for developing new synthetic methodologies or for use as an intermediate in the preparation of more complex molecules with potential pharmacological profiles. This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic purposes, nor for any form of personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-11-23-13-16)17-7-4-12-24-17/h1-7,10-13,22H,8-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNAOKNZJHWJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of furan-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-phenylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The compound’s uniqueness lies in its hybrid heterocyclic (furan/thiophene) and aromatic (phenyl) substituents. Below is a comparison with key analogues:

Compound Key Substituents Molecular Formula Molecular Weight Biological Activity (if reported)
Target Compound Furan-3-yl, thiophen-2-yl, phenylpropanamide C₂₀H₂₁NO₃S ~347.45 g/mol* Not explicitly reported
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Furan-3-yl, thiophen-2-yl, benzodioxole-carboxamide C₁₈H₁₅NO₅S 357.4 g/mol Not reported
(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide Furan-2-yl, thiophen-2-yl, acrylamide C₁₇H₁₅NO₄S 329.4 g/mol Not reported
N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl]piperazinylquinolone derivatives Methylthio-thiophene, quinolone, piperazine Variable Variable Antibacterial (vs. Staphylococcus aureus)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole, thiazole, substituted phenyl Variable Variable Antimicrobial (synthesis-focused)

*Calculated based on molecular formula.

Key Observations:
  • Heterocyclic Influence: The furan and thiophene rings in the target compound and its analogues (e.g., ) may enhance π-π stacking interactions with biological targets, similar to quinolone derivatives in .
  • Phenyl vs.
  • Antibacterial Potential: While the target compound lacks direct activity data, methylthio-thiophene and quinolone moieties in demonstrate that thiophene derivatives can exhibit antibacterial effects, suggesting a plausible pathway for future studies.

Physicochemical Properties

  • Solubility: The phenyl group in the target compound likely reduces aqueous solubility compared to more polar analogues like (benzodioxole) or (pyridinone-propanamide).
  • Stability : The hydroxy group in the ethyl core may form hydrogen bonds, enhancing crystalline stability, as seen in SHELX-refined structures ().

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Structural Characteristics

The compound features a unique structure comprising:

  • Furan ring : Contributes to its reactivity and biological interactions.
  • Thiophene moiety : Enhances the electronic properties and potential interactions with biological targets.
  • Propanamide backbone : Provides stability and influences the compound's pharmacokinetics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Anticancer Activity

Studies have demonstrated that this compound possesses notable anticancer properties. In vitro evaluations against several human cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), revealed promising results.

Cell Line IC50 (µg/mL) Comparison with Doxorubicin IC50 (µg/mL)
A54927.728.3
HepG226.621.6

The compound's anticancer mechanism may involve the induction of apoptosis and modulation of specific signaling pathways, including the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives, including this compound, against clinical isolates of resistant bacteria. Results indicated that the compound effectively inhibited growth in strains resistant to conventional antibiotics, highlighting its potential as a lead compound for drug development .
  • Anticancer Research : In another study focusing on the anticancer effects, researchers treated A549 and HepG2 cells with varying concentrations of the compound. The results showed significant reductions in cell viability correlated with increased concentrations, suggesting dose-dependent effects .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The furan and thiophene rings may facilitate binding to enzymes critical for cancer cell proliferation or bacterial metabolism.
  • Signal Pathway Modulation : The compound may influence pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.

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